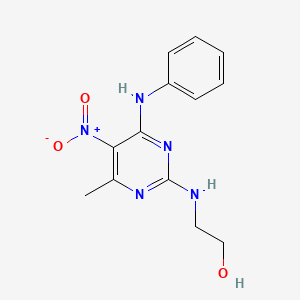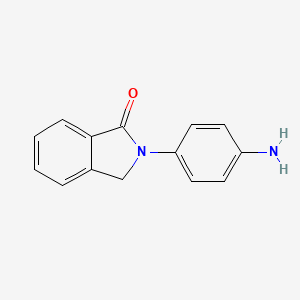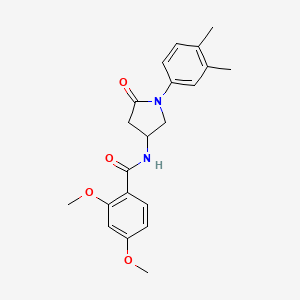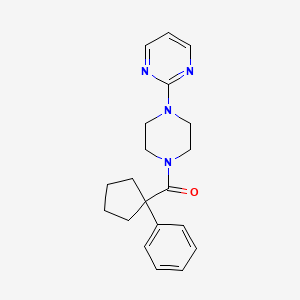![molecular formula C19H17ClN6O B2744416 N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-73-4](/img/structure/B2744416.png)
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17ClN6O and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has been explored in various synthetic and structural chemistry contexts. It serves as a key intermediate or structural motif in the synthesis of diverse heterocyclic compounds, exhibiting a wide range of potential applications in medicinal chemistry and material science.
Synthetic Routes and Derivatives
Synthesis under microwave irradiation and ultrasound has been shown to afford pyrazolo[1,5-a]pyrimidine derivatives in high yields, demonstrating the compound's role in generating fused pyrazolopyrimidine structures (Al‐Zaydi, 2009). Similarly, its involvement in hydrogen-bonded chains and sheet formations in isostructural compounds emphasizes its utility in crystal engineering and the study of molecular interactions (Portilla et al., 2005).
Biological Activities
On the pharmacological front, derivatives of this compound have been studied for their adenosine receptor affinity, showcasing potential as therapeutic agents targeting adenosine receptors (Harden et al., 1991). Furthermore, its structural framework has been adapted in the design of new molecules with significant larvicidal activity, indicating its relevance in developing insecticidal or pesticidal agents (Gorle et al., 2016).
Molecular Interactions and Material Science
Molecular Design
The compound's utility extends to the design of ligands for selective receptor targeting, evidenced by research into dopamine D4 receptor ligands, where modifications of the pyrazolopyrimidine core have led to highly selective and potent compounds (Rowley et al., 1997). Such studies underline the compound's versatility in the rational design of molecules with specific biological activities.
Crystallography and Structural Analysis
Investigations into the crystal structures of related compounds have provided insights into their molecular and supramolecular arrangements, contributing to a deeper understanding of their chemical properties and interactions (Huang et al., 2020). This knowledge is crucial for the development of materials with tailored properties for specific applications.
properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-16(11-21-26)17(22-13-8-6-12(20)7-9-13)24-19(25-18)23-14-4-3-5-15(10-14)27-2/h3-11H,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWOHPQFBUHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)
![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)
![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)


![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)
![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)

